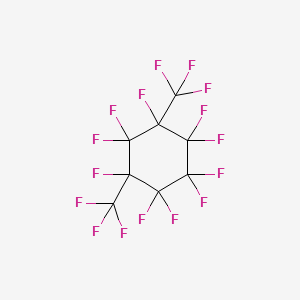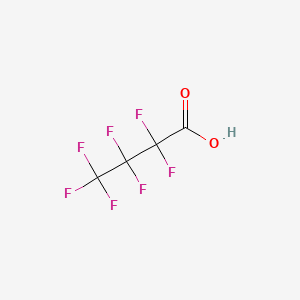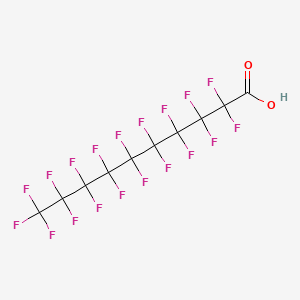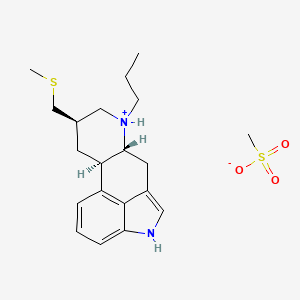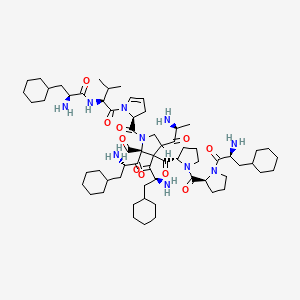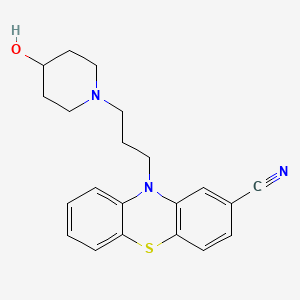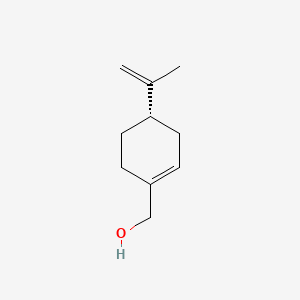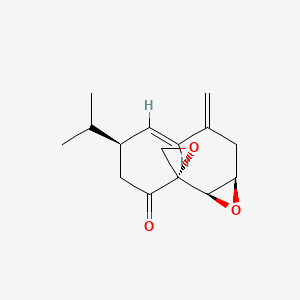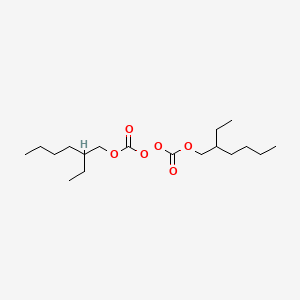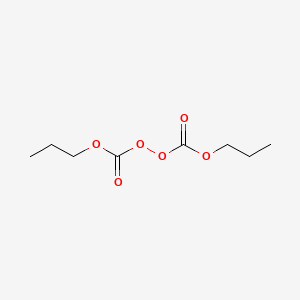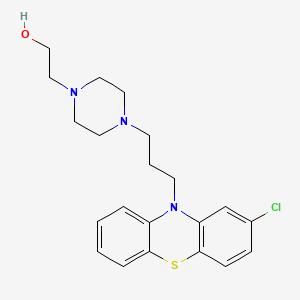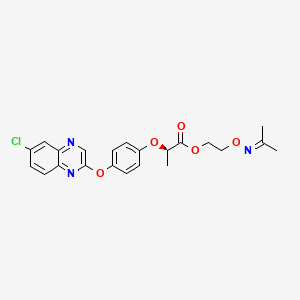![molecular formula C25H25FN4O4 B1679680 4-[4-(1-Azetidinylcarbonyl)-3-fluorophenoxy]-2,3-dihydro-2,2-dimethyl-N-(1-methyl-1H-pyrazol-3-yl)-6-benzofurancarboxamide CAS No. 955881-01-3](/img/structure/B1679680.png)
4-[4-(1-Azetidinylcarbonyl)-3-fluorophenoxy]-2,3-dihydro-2,2-dimethyl-N-(1-methyl-1H-pyrazol-3-yl)-6-benzofurancarboxamide
Descripción general
Descripción
The compound is a complex organic molecule with a molecular formula of C19H18ClN3O4 . It contains several functional groups and rings, including an azetidinylcarbonyl group, a fluorophenoxy group, a dihydrodimethyl group, a methylpyrazolyl group, and a benzofurancarboxamide group .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and rings. It contains two nitrogen atoms in a pyrazole ring, which is a five-membered heterocyclic aromatic ring . The presence of a fluorophenoxy group suggests the presence of a fluorine atom attached to a phenyl ring via an oxygen atom .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Given the presence of multiple functional groups, it could potentially undergo a variety of reactions. For instance, compounds with similar structures have been involved in reactions such as acylation, bromination, and cyclization .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For instance, compounds with similar structures are known to be highly soluble in water and other polar solvents .Aplicaciones Científicas De Investigación
Metabolism and Disposition
This compound, identified as SB-649868, is a novel orexin 1 and 2 receptor antagonist developed for treating insomnia. The disposition of SB-649868 was explored in a study where its elimination occurred primarily via feces (79%), and its half-life suggested the presence of slowly cleared metabolites. Notably, SB-649868 underwent extensive metabolism, with principal routes involving oxidation of the benzofuran ring. The study provides valuable insights into the pharmacokinetics of SB-649868 (Renzulli et al., 2011).
Cytotoxicity and Enzyme Inhibition
Another research area involves the synthesis of polymethoxylated-pyrazoline benzene sulfonamides, which were investigated for their cytotoxic activities on various cell lines and inhibitory effects on carbonic anhydrase isoenzymes. These studies highlight the potential of derivatives like SB-649868 in medical research, particularly in understanding tumor selectivity and enzyme inhibition (Kucukoglu et al., 2016).
Radiochemical Studies
In a study focusing on the synthesis and evaluation of fluorine-substituted compounds for their affinity and selectivity for peripheral benzodiazepine receptors, the fluoroethoxy and fluoropropoxy derivatives showed high selectivity and affinity. This research is significant in developing imaging agents for neurodegenerative disorders, highlighting the broader applicability of compounds similar to SB-649868 (Fookes et al., 2008).
Antipsychotic Potential
Research on compounds structurally related to SB-649868 demonstrated potential antipsychotic properties. Specifically, a study on 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols showed promising results in behavioral animal tests, indicating their potential as novel antipsychotic agents without significant dopamine receptor interaction (Wise et al., 1987).
Anticancer Activity
A study synthesized 3-substituted-N-aryl-6,7-dimethoxy-3a,4-dihydro-3H-indeno(1,2-c)pyrazole-2-carboxamide analogues, demonstrating significant anticancer activity. This research exemplifies how structural analogues of SB-649868 can be potent in cancer research, especially in leukemia and breast cancer cell lines (Ahsan, 2012).
Direcciones Futuras
Future research could focus on further elucidating the biological activities of this compound and developing more efficient synthesis methods. Novel inhibitors that offer selective suppression of certain isoforms or specific disruption of protein-protein interactions are expected to show satisfactory efficacy and safety profiles .
Propiedades
IUPAC Name |
4-[4-(azetidine-1-carbonyl)-3-fluorophenoxy]-2,2-dimethyl-N-(1-methylpyrazol-3-yl)-3H-1-benzofuran-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25FN4O4/c1-25(2)14-18-20(33-16-5-6-17(19(26)13-16)24(32)30-8-4-9-30)11-15(12-21(18)34-25)23(31)27-22-7-10-29(3)28-22/h5-7,10-13H,4,8-9,14H2,1-3H3,(H,27,28,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDMLUBFZTGYEGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C=C(C=C2OC3=CC(=C(C=C3)C(=O)N4CCC4)F)C(=O)NC5=NN(C=C5)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25FN4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(1-Azetidinylcarbonyl)-3-fluorophenoxy]-2,3-dihydro-2,2-dimethyl-N-(1-methyl-1H-pyrazol-3-yl)-6-benzofurancarboxamide | |
CAS RN |
955881-01-3 | |
| Record name | 955881-01-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

